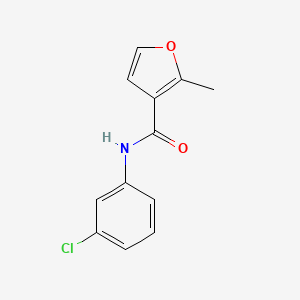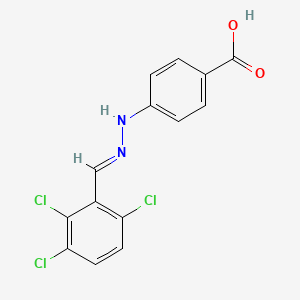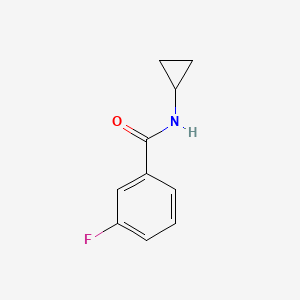
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a furan ring substituted with a 3-chlorophenyl group and a carboxamide group
Wirkmechanismus
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a related compound, acts as a protonophore, causing the gradual destruction of living cells . It uncouples the proton gradient established during the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .
Biochemical Pathways
Related compounds like cccp disrupt oxidative phosphorylation , which could suggest potential pathways affected by N-(3-chlorophenyl)-2-methylfuran-3-carboxamide.
Result of Action
Cccp, a related compound, causes the gradual destruction of living cells and death of the organism .
Action Environment
It is known that factors such as storage conditions, application technology, and cultivar can impact the effectiveness of related compounds like cipc .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylfuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(3-chlorophenethyl)-4-nitrobenzamide
- N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide
Uniqueness
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHDBKRCTCEAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-nitrophenyl)sulfonyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3913866.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3913883.png)
![7-hydroxy-6-methyl-4-{5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3913899.png)
![5-tert-butyl-2-[4-(methylsulfonyl)phenyl]-1H-benzimidazole](/img/structure/B3913905.png)
![N-[4-(acetylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3913910.png)
![N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3913913.png)
![2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3913917.png)

![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B3913932.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3913940.png)
![2-[4-ethyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide hydrochloride](/img/structure/B3913946.png)
![N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B3913953.png)
![2-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B3913954.png)

